molecular formula C7H7N5S B2359820 2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine CAS No. 763888-38-6

2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine

Cat. No.: B2359820
CAS No.: 763888-38-6
M. Wt: 193.23
InChI Key: RSVONYCWIHNESA-UHFFFAOYSA-N
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Description

2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound with the molecular formula C₇H₇N₅S. It is known for its unique structure, which includes a pyridine ring fused with a 1,3,4-thiadiazole ring, and a hydrazine group attached to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine typically involves the reaction of pyridine-2-carboxylic acid hydrazide with thiosemicarbazide under acidic conditions. The reaction proceeds through cyclization to form the thiadiazole ring. The general reaction conditions include heating the reactants in the presence of a suitable acid catalyst, such as hydrochloric acid, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis. The scalability of the reaction depends on optimizing parameters such as temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include azides, hydrazine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine is unique due to its specific combination of a pyridine ring and a 1,3,4-thiadiazole ring with a hydrazine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c8-10-7-12-11-6(13-7)5-3-1-2-4-9-5/h1-4H,8H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVONYCWIHNESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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